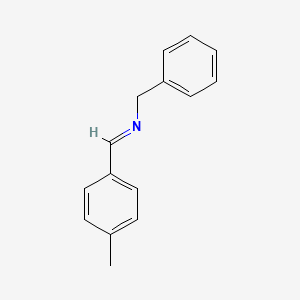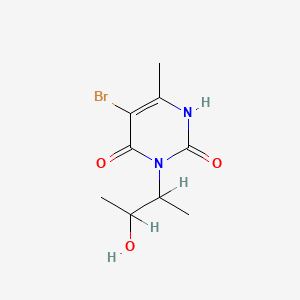
Uracil, 5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uracil, 5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyl- is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the bromination of uracil followed by alkylation and hydroxylation reactions. The specific synthetic route for Uracil, 5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyl- would involve:
Bromination: Uracil is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Alkylation: The brominated uracil is then subjected to alkylation using an appropriate alkylating agent to introduce the 3-(2-hydroxy-1-methylpropyl) group.
Methylation: Finally, a methyl group is introduced at the 6-position through a methylation reaction.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Uracil, 5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Zinc in acetic acid, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted uracil derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Potential use as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of uracil derivatives often involves their incorporation into nucleic acids or interaction with enzymes involved in nucleic acid metabolism. This can lead to the inhibition of DNA or RNA synthesis, making them useful as antiviral or anticancer agents. The specific molecular targets and pathways would depend on the exact structure and functional groups present in the compound.
相似化合物的比较
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.
6-Azauracil: Used in biochemical research to study RNA synthesis.
5-Bromouracil: Used as a mutagen in genetic research.
Uniqueness
Uracil, 5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other uracil derivatives.
属性
CAS 编号 |
22663-44-1 |
|---|---|
分子式 |
C9H13BrN2O3 |
分子量 |
277.11 g/mol |
IUPAC 名称 |
5-bromo-3-(3-hydroxybutan-2-yl)-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13BrN2O3/c1-4-7(10)8(14)12(9(15)11-4)5(2)6(3)13/h5-6,13H,1-3H3,(H,11,15) |
InChI 键 |
LRMSQBWFIWXDAP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C(=O)N1)C(C)C(C)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


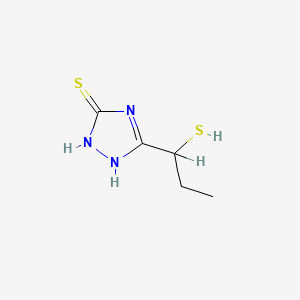
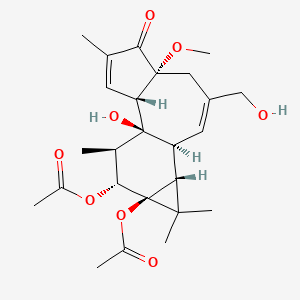
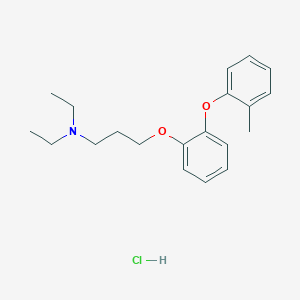

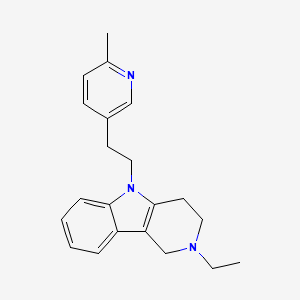

![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)


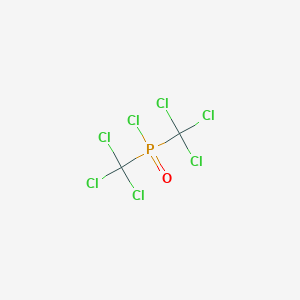
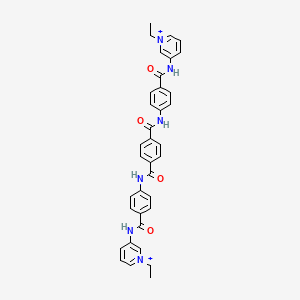

![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
